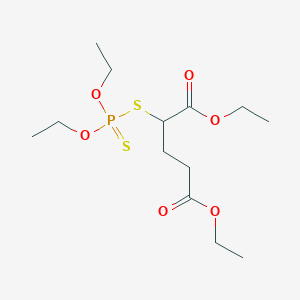
3-氨基甲基-普罗希尔
描述
3-(aminomethyl)-PROXYL is a member of aminoxyls, a member of pyrrolidines and a primary amine. It derives from a PROXYL.
科学研究应用
生物体系中的自旋标记
3-氨基甲基-普罗希尔: 在生物体系中被广泛用作自旋标记。这种应用对于研究生物分子内部的动态过程至关重要。 该化合物能够与生物分子上的特定位点结合,使研究人员能够通过电子顺磁共振 (EPR) 光谱研究分子运动和结构变化 .
研究分子扩散
研究人员利用3-氨基甲基-普罗希尔来研究分子扩散过程,例如扩散到马脾脏铁蛋白中。 该化合物有助于了解分子如何穿过复杂的生物结构,这对药物递送和代谢研究至关重要 .
辐射防护研究
该化合物已显示出作为非硫醇类辐射防护剂的潜力。 正在研究其保护生物组织免受辐射损伤的能力,这可能对癌症治疗和放射防护具有重大意义 .
抑制髓过氧化物酶介导的次氯酸生成
3-氨基甲基-普罗希尔: 用于药理学研究以抑制髓过氧化物酶产生的次氯酸,髓过氧化物酶是一种参与炎症反应的酶。 这种应用在心血管疾病和其他炎症性疾病的背景下特别重要 .
硝基自由基的还原反应
该化合物参与了硝基自由基的还原反应。 这些反应在合成各种有机化合物中很重要,可以用于创建新材料或药物 .
心脏保护剂的合成
3-氨基甲基-普罗希尔: 用于合成腺苷甲基羧酰胺,这些化合物因其心脏保护特性而被探索。 这项研究可能导致针对心脏病的新疗法的发展 .
作用机制
Target of Action
3-Aminomethyl-proxyl, also known as 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is primarily used as a spin label for studying biological systems . It is particularly useful in the study of molecular diffusion into horse spleen ferritin .
Mode of Action
The compound interacts with its targets by diffusing into them, allowing for the study of their internal structures and functions . It has also been shown to be an effective nonthiol radioprotector .
Biochemical Pathways
3-Aminomethyl-proxyl is used in pharmacological studies of myeloperoxidase-mediated hypochlorous acid production inhibition . This suggests that it may play a role in modulating the activity of myeloperoxidase, an enzyme involved in the immune response.
Pharmacokinetics
Its use in studying molecular diffusion suggests that it may have good bioavailability and can penetrate biological structures effectively .
Result of Action
The molecular and cellular effects of 3-Aminomethyl-proxyl’s action primarily involve providing insights into the internal structures and functions of its targets . As a nonthiol radioprotector, it may also help protect cells from radiation damage .
Action Environment
The action, efficacy, and stability of 3-Aminomethyl-proxyl can be influenced by various environmental factors. It is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .
生化分析
Biochemical Properties
3-Aminomethyl-proxyl reacts with many types of radicals, including alkyl and peroxyl radicals . It acts as a mimic of superoxide dismutase and stimulates the catalase activity of hemoproteins . In some situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of its oxidation .
Cellular Effects
The cellular effects of 3-Aminomethyl-proxyl are diverse. It has been shown to have beneficial effects in various pathological situations involving oxidative stress . It also has protective effects against UV and ionizing radiation .
Molecular Mechanism
At the molecular level, 3-Aminomethyl-proxyl exerts its effects through its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Aminomethyl-proxyl can vary with different dosages in animal models
属性
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUJJOXVBWKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Aminomethyl-proxyl contribute to radioprotection?
A: Research suggests that 3-Aminomethyl-proxyl exhibits strong radioprotective properties. Studies using Chinese hamster V79 cells demonstrated its ability to protect against radiation-induced cytotoxicity. [] Notably, 3-Aminomethyl-proxyl, alongside Tempamine, outperformed other tested nitroxides, including Tempol. This enhanced protection is attributed to its stronger binding affinity to DNA, a primary target of radiation damage. [] This suggests that 3-Aminomethyl-proxyl may act by shielding DNA from radiation-induced damage.
Q2: Can you elaborate on the interaction between 3-Aminomethyl-proxyl and cyclodextrins?
A: Studies utilizing electron spin resonance measurements revealed weak complexation between 3-Aminomethyl-proxyl and α-cyclodextrin. [] This interaction, although weak, is characterized by specific thermodynamic parameters, suggesting a dynamic equilibrium between the free and complexed forms of 3-Aminomethyl-proxyl. This finding highlights the potential for modifying the physicochemical properties of 3-Aminomethyl-proxyl through complexation with cyclodextrins.
Q3: How does cucurbit[7]uril impact the properties of 3-Aminomethyl-proxyl?
A: Cucurbit[7]uril (CB7) acts as a molecular container, encapsulating 3-Aminomethyl-proxyl within its cavity. [] This inclusion complexation leads to several noteworthy effects:
- Increased Stability: Encapsulation by CB7 enhances the resistance of 3-Aminomethyl-proxyl to chemical reduction by ascorbic acid. [] This suggests that CB7 can protect the nitroxide moiety from degradation, potentially prolonging its efficacy.
- pH Sensitivity: The formation of the 3-Aminomethyl-proxyl@CB7 complex exhibits sensitivity to pH changes, with the apparent pK of the mixture increasing with CB7 concentration. [] This property could be exploited for developing pH-sensitive probes or delivery systems.
- Modulated EPR Spectra: Complexation with CB7 alters the electron paramagnetic resonance (EPR) spectra of 3-Aminomethyl-proxyl, reflecting changes in its rotational correlation time and hyperfine interaction. [] This finding highlights the potential of using CB7 as a tool to modulate and study the spectroscopic properties of 3-Aminomethyl-proxyl.
Q4: What is the significance of 3-Aminomethyl-proxyl in probing radical chemistry within biological systems?
A: 3-Aminomethyl-proxyl plays a crucial role in investigating radical chemistry within biological systems, particularly under oxidative stress conditions. [] While specific details of its application are not provided in the abstract, the research likely leverages the ability of 3-Aminomethyl-proxyl to interact with and trap free radicals. This interaction could allow researchers to identify and quantify radical species generated during oxidative stress in Salmonella typhimurium cells, shedding light on the underlying mechanisms of oxidative damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


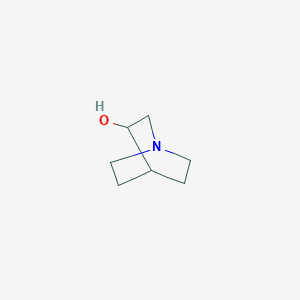

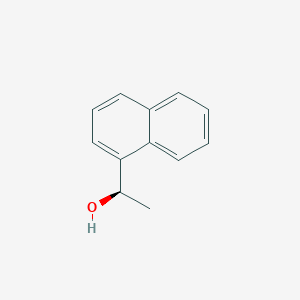

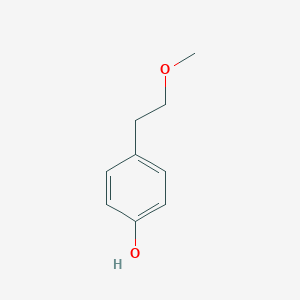

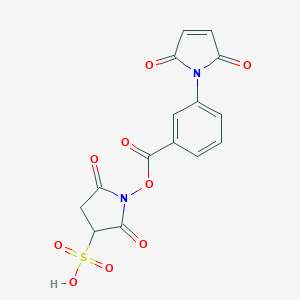
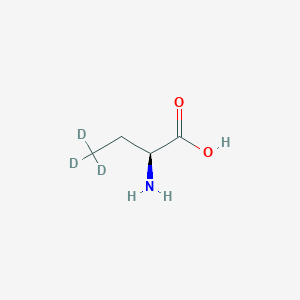
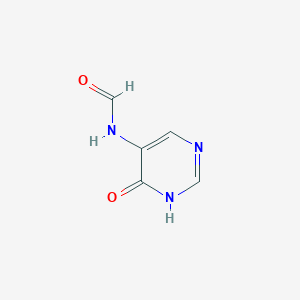
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
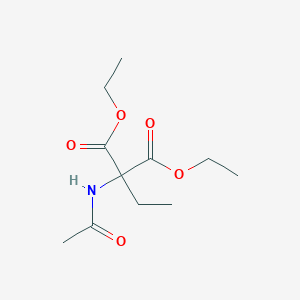
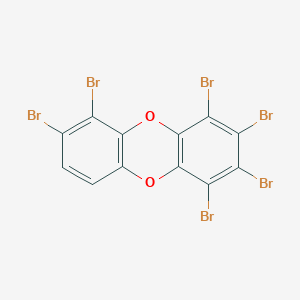
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
